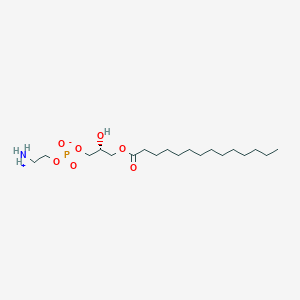

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

描述

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺是一种溶血磷脂,具有磷酸乙醇胺头部和肉豆蔻酰尾部。它以其在细胞信号传导和膜动力学中的作用而闻名。 该化合物是天然存在的,并且已被研究证明其参与各种生物过程,包括其诱导细胞内钙水平瞬时升高的能力 .

准备方法

合成路线和反应条件: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺可以通过肉豆蔻酸与2-羟基-sn-甘油-3-磷酸乙醇胺的酯化反应合成。 该反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进酯键的形成 .

工业生产方法: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺的工业生产涉及大规模酯化工艺,通常利用自动化反应器来确保一致的质量和产量。 该工艺针对高纯度进行了优化,并涉及严格的质量控制措施,以满足研究和工业标准 .

化学反应分析

反应类型: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺会经历各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的磷酸衍生物。

还原: 还原反应可以将该化合物转化为其相应的醇形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物 (LiAlH4) 等还原剂。

主要产品:

氧化: 磷酸衍生物。

还原: 醇衍生物。

取代: 酰胺衍生物.

科学研究应用

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺在科学研究中有着广泛的应用:

化学: 用作脂类化学和膜动力学研究中的模型化合物。

生物学: 研究其在细胞信号传导和膜结构中的作用。

医学: 研究其在癌症生物学中的潜在作用,特别是在乳腺癌中,在患者中观察到其含量升高.

工业: 用于脂质体和其他基于脂质的递送系统的制剂.

作用机制

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺的作用机制涉及其与细胞膜和信号通路相互作用。它通过与溶血磷脂酸受体 1 (LPA1) 等特定受体相互作用,诱导细胞内钙水平瞬时升高。 这种相互作用会引发一系列细胞内事件,从而导致各种细胞反应 .

类似化合物:

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸甘油: 结构类似,但具有磷酸甘油头部基团。

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸胆碱: 包含磷酸胆碱头部基团而不是磷酸乙醇胺.

独特性: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺因其特定的头部基团而具有独特性,这赋予了其独特的生化特性和相互作用。 它诱导钙信号传导的能力以及其在某些癌症类型中的升高水平使其成为研究和临床环境中备受关注的化合物 .

相似化合物的比较

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar structure but with a phosphoglycerol head group.

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoethanolamine.

Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific head group, which imparts distinct biochemical properties and interactions. Its ability to induce calcium signaling and its elevated levels in certain cancer types make it a compound of significant interest in both research and clinical contexts .

生物活性

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as LysoPE(14:0), is a lysophospholipid characterized by a myristoyl acyl chain and a phosphoethanolamine head group. This compound plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and interactions with proteins. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

- Molecular Formula : C19H40NO7P

- Molecular Weight : 425.50 g/mol

- Structure : Contains a myristoyl chain (14 carbons) and a phosphoethanolamine moiety.

This compound exhibits several biological activities:

- Cell Membrane Interaction : As a lysophospholipid, it integrates into lipid bilayers, influencing membrane fluidity and curvature. This property is vital for membrane fusion and cellular signaling processes.

- Intracellular Signaling : It has been shown to induce transient increases in intracellular calcium levels in neuronal cell lines, such as PC12 cells, which may affect neurotransmitter release and neuronal excitability .

1. Bacterial Adhesion

Research indicates that LysoPE(14:0) enhances bacterial adhesion, particularly in the context of Helicobacter pylori. The presence of this compound promotes the clustering of lipid rafts and adhesion molecules, facilitating bacterial colonization and subsequent disease activity .

2. Enzymatic Activity

Studies have demonstrated that certain enzymes, like cholesteryl α-D-glucoside acyltransferase (CGAT), interact with this compound. CGAT catalyzes the formation of complex lipids involving LysoPE(14:0), which plays a role in the synthesis of cholesteryl glucosides .

Case Study 1: Role in Cancer Development

A study highlighted the role of LysoPE(14:0) in the translocation of the CagA protein from H. pylori into host cells. This process is linked to tyrosine phosphorylation events that activate pathways associated with cancer development. The study found that longer acyl chains increased bacterial adhesion and CagA translocation .

Case Study 2: Lipidomic Investigations

A lipidomic analysis using mass spectrometry revealed the presence of LysoPE(14:0) in various biological samples, suggesting its involvement in metabolic pathways and cellular responses to environmental changes .

Comparative Analysis of Biological Activity

属性

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335903 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123060-40-2 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。